2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene
Description
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-3-4(9)1-2-5(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCSTEJPQOUINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene typically involves the introduction of difluoromethyl groups onto an aromatic ring. One common method is the difluoromethylation of phenols using difluorocarbene reagents. The reaction conditions often include the use of bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the chlorine or difluoromethoxy groups can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Solvents: THF, DMSO
Catalysts: Palladium, copper
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield quinones or other oxidized derivatives .
Scientific Research Applications
Chemistry
2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical reactions:
- Electrophilic Aromatic Substitution : The chlorine and difluoromethoxy groups can be replaced by other substituents.
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
- Oxidation and Reduction Reactions : Under specific conditions, it can be oxidized or reduced to obtain different derivatives.
Biology
Fluorinated compounds like this one are often employed in biological studies to explore enzyme interactions and metabolic pathways. Their stability and ability to mimic biological molecules make them suitable for:
- Investigating enzyme kinetics.
- Studying metabolic pathways involving fluorinated substrates.
- Developing fluorinated probes for imaging techniques in biological research.
Medicine
The compound's unique properties position it as a potential candidate for drug development:
- Pharmacokinetics : The presence of fluorine enhances the compound's binding affinity and selectivity for biological targets, which may lead to improved pharmacokinetic profiles.
- Drug Design : Its structural features allow for the design of molecules that can modulate specific biological pathways effectively.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with enhanced properties:
- Increased thermal stability.
- Resistance to degradation under harsh conditions.
- Applications in the formulation of advanced materials used in electronics and coatings.
Case Study 1: Drug Development
In a study focused on designing new anti-cancer agents, researchers synthesized derivatives of this compound. The synthesized compounds exhibited significant inhibitory activity against specific cancer cell lines due to their enhanced binding affinity to target enzymes involved in tumor growth.
Case Study 2: Biological Probes
Another research project explored the use of this compound as a fluorinated probe in metabolic studies. The stability of the compound allowed researchers to trace metabolic pathways effectively, providing insights into enzyme interactions that are critical for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene involves its interaction with molecular targets through strong fluorine bonds. The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the biological context. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and molecular features of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene with analogous fluorinated benzene derivatives:
Key Research Findings and Implications
Substituent Effects on Reactivity and Stability
- The OCF₂Cl group in the target compound introduces significant polarity and electron-withdrawing effects, which may enhance resistance to oxidative degradation compared to methyl or bromine substituents .
- Fluorine atoms at positions 1 and 4 contribute to steric protection and metabolic stability, a feature shared with pharmaceuticals like gemcitabine (dFdC), where fluorine enhances bioavailability .
Comparative Physicochemical Properties
- Molecular Weight and Solubility : The target compound (195.45 g/mol) is heavier than 2-chloro-1,4-difluoro-3-methylbenzene (162.56 g/mol) due to the OCF₂Cl group, likely reducing volatility but increasing solubility in polar solvents .
- Halogen Interactions : Bromine in 2,4-dibromo-1-[chloro(difluoro)methoxy]benzene may facilitate halogen bonding, a property exploited in crystal engineering and drug design, whereas fluorine’s small size favors compact molecular packing .
Biological and Industrial Relevance
- Compounds like oxyfluorfen (a nitro-substituted derivative) demonstrate that electron-withdrawing groups enhance herbicidal activity by disrupting plant electron transport chains . The target compound’s OCF₂Cl group could similarly interact with biological targets.
- Fluorinated benzenes are often used as intermediates in synthesizing agrochemicals or pharmaceuticals, suggesting the target compound’s utility in multistep organic reactions .
Biological Activity
2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms enhances its biological activity, stability, and lipophilicity, making it a valuable candidate for drug development and other applications.
The molecular formula of this compound is , with a molecular weight of approximately 202.56 g/mol. Its structure includes a benzene ring substituted with a chloro group and difluoromethoxy group, which significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through strong fluorine bonds. This interaction can lead to the inhibition or activation of specific enzymes or receptors. The unique arrangement of functional groups on the aromatic ring enhances its binding affinity and selectivity for certain biological pathways, making it effective in modulating enzyme activity and receptor function.
Biological Activity and Applications
Research indicates that this compound exhibits notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving enzyme modulation and receptor interaction. It has been shown to interact with various cancer cell lines, potentially inducing apoptosis in malignant cells.
- Enzyme Inhibition : The compound's structure allows it to selectively inhibit certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes .
- Drug Development : Its unique properties make it a potential candidate for developing pharmaceuticals aimed at treating various diseases, particularly cancer.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-Chloro-2,2-difluoroacetophenone | Different positioning of chloro and difluoromethoxy groups | Moderate anticancer activity |
| 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | Contains nitro group affecting reactivity | Notable anticancer effects |
| Difluoromethylated Phenols | Lacks chloro group | Varies widely in biological activity |
This table illustrates how variations in functional groups and their positions can significantly affect the chemical properties and biological activities of these compounds.
Study on Anticancer Properties
A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound exhibited cytotoxicity against breast cancer (MCF-7) and leukemia cell lines (CEM-13), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Enzyme Interaction Study
Another research focused on the compound's interaction with carbonic anhydrases (CAs), where it was found to selectively inhibit certain isoforms at nanomolar concentrations. This selectivity suggests potential therapeutic applications in conditions where CA activity is dysregulated .
Q & A
Q. What are the recommended synthetic routes for 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene, and how can reaction efficiency be optimized?
A nucleophilic aromatic substitution (NAS) approach is commonly used, where a chloro-difluoro-methoxy group is introduced to a 1,4-difluorobenzene precursor. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst) is critical. For example, using anhydrous tetrahydrofuran (THF) as a solvent at −78°C with a strong base like lithium diisopropylamide (LDA) can enhance regioselectivity . Purity can be improved via column chromatography or recrystallization using hexane/ethyl acetate mixtures .
Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns. For instance, distinct chemical shifts for the -O-CFCl group (δ ~ -40 ppm) and aromatic fluorines (δ ~ -110 to -130 ppm) should be observed .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular formula (CHClFO) with an expected molecular ion peak at m/z 178.564 .
- Infrared (IR) Spectroscopy : Peaks near 1100–1200 cm indicate C-F and C-O-C stretching vibrations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to the presence of reactive halogens (Cl, F), use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid inhalation of vapors; implement local exhaust ventilation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Consult SDS guidelines for chlorinated/fluorinated aromatics .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the -O-CF2_22Cl group influence regioselectivity in further functionalization reactions?
The -O-CFCl group is a strong meta-directing substituent due to its electron-withdrawing nature. In electrophilic aromatic substitution (EAS), this directs incoming electrophiles to the para position relative to the methoxy group. Computational studies (e.g., DFT calculations) can model charge distribution to predict reaction sites . Experimental validation via directed ortho-metalation (DoM) using LDA has shown selective lithiation at the 3-position of the benzene ring .
Q. What methodologies are suitable for introducing additional fluorine atoms to enhance bioactivity or stability?
- Electrochemical Fluorination (ECF) : Apply controlled potentials in HF/pyridine systems to substitute hydrogen atoms.
- Balz-Schiemann Reaction : Convert aryl amines to fluorides via diazonium tetrafluoroborate intermediates.
Monitor fluorination efficiency using NMR and adjust reaction time to avoid over-fluorination .
Q. How can computational modeling predict the compound’s environmental persistence or metabolic pathways?
Use software like Gaussian or Schrödinger Suite to calculate:
Q. What advanced degradation techniques are effective for mitigating environmental release?
- Photocatalytic Degradation : TiO-based catalysts under UV light can break C-F and C-Cl bonds.
- Biodegradation : Screen microbial consortia from contaminated sites for dehalogenase activity. Use LC-MS/MS to track intermediate metabolites .
Q. How should conflicting data on reaction yields or byproduct formation be resolved?
Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
- HepG2 Cell Assays : Measure cytotoxicity (IC) and oxidative stress markers (e.g., glutathione depletion).
Compare results with structurally similar dioxins to identify potential endocrine-disrupting effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
